3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 2,3-dimethoxybenzoyl-piperazine moiety and at position 6 with a 3-methylpyrazole group. The 3-methylpyrazole may improve metabolic stability by blocking oxidation sites.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-9-10-27(24-15)19-8-7-18(22-23-19)25-11-13-26(14-12-25)21(28)16-5-4-6-17(29-2)20(16)30-3/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMAHUAPAQWPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine and Pyridazine Moieties
Compound A : 3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()
- Key Differences :
- The piperazine substituent is a 3-chlorophenylsulfonyl group instead of 2,3-dimethoxybenzoyl.
- Impact :
- Electron Effects : Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the piperazine ring compared to the electron-donating methoxy groups in the target compound. This may alter binding to targets reliant on π-π or charge-transfer interactions.
- Bioactivity : Sulfonamide groups are associated with protease inhibition and antibacterial activity, whereas methoxybenzoyl groups may favor kinase or receptor modulation .
Compound B : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
- Key Differences: Piperazine is substituted with a 4-chlorophenoxypropyl chain. Impact:
- Biological Activity : The dual chloro substituents correlate with reported antibacterial and antiviral activities, possibly due to enhanced halogen bonding with biomolecules. In contrast, the target compound’s methoxy groups may engage in hydrogen bonding as acceptors .
Compound C : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ()
- Key Differences :
- Lacks the piperazine ring; instead, a phenylamine group is attached to pyridazine.
- Impact :
- Crystal Packing : highlights intramolecular H-bonding (S(6) motif) and π-π stacking (3.68 Å), which stabilize the crystal lattice. The target compound’s piperazine may disrupt such packing, improving solubility .
Pharmacological and Physicochemical Properties
Structural Analysis :
- X-ray crystallography (SHELX/CCP4) is critical for confirming planarity and intermolecular interactions. Compound C’s planar structure (r.m.s. deviation: 0.044 Å) contrasts with the target compound’s likely non-planar piperazine ring, affecting packing and stability .
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